

Incubation time and temperature for Fast Red B staining.

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Compound of Interest

Compound Name: *Fast red B salt*

Cat. No.: *B1227371*

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Application Notes and Protocols: Fast Red B Staining For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Fast Red B as a chromogenic substrate in immunohistochemistry (IHC) and in situ hybridization (ISH), as well as the use of Nuclear Fast Red as a counterstain.

Introduction

Fast Red B is a diazonium salt that, when used in conjunction with a naphthol substrate, forms a red, insoluble precipitate at the site of alkaline phosphatase (AP) enzyme activity.^[1] This characteristic makes it a widely used chromogen for the visualization of target antigens or nucleic acid sequences in various biological samples. The resulting bright red stain provides excellent contrast, particularly when blue counterstains like hematoxylin are used. It is important to distinguish between "Fast Red," the chromogen, and "Nuclear Fast Red," an acidic dye used for counterstaining nuclei.

Data Presentation

Table 1: Incubation Time and Temperature for Fast Red Chromogen Staining

Application	Incubation Time	Temperature	Notes
Immunohistochemistry (IHC)	10 - 30 minutes	Room Temperature (18-26°C)	Optimal time may vary based on primary antibody affinity and antigen abundance. [2] [3]
In Situ Hybridization (ISH)	30 minutes to overnight	37°C or Room Temperature	Longer incubation times may be required for detecting low-abundance transcripts. [4] [5]
Enzyme Histochemistry	30 minutes	18-26°C	Incubation should be protected from direct light. [2]

Table 2: Incubation Time and Temperature for Nuclear Fast Red Counterstaining

Application	Incubation Time	Temperature	Notes
General Histology	1 - 10 minutes	Room Temperature	Staining intensity should be monitored microscopically. [4] [6]
Counterstaining after IHC/ISH	5 - 10 minutes	Room Temperature	Ensure thorough rinsing to prevent precipitate formation. [7]

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Paraffin-Embedded Tissues using Fast Red

This protocol outlines the steps for detecting a target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an alkaline phosphatase-based detection system and Fast Red chromogen.

Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal serum in TBS)
- Primary antibody
- Biotinylated secondary antibody
- Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
- Fast Red substrate solution (prepared fresh)
- Nuclear Fast Red counterstain
- Aqueous mounting medium

Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate slides through graded ethanols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
- Rinse with deionized water.

- Antigen Retrieval:
 - Immerse slides in pre-heated antigen retrieval buffer.
 - Heat in a microwave, pressure cooker, or water bath according to validated laboratory protocols.
 - Allow slides to cool to room temperature in the buffer.
- Blocking Endogenous Peroxidase (if necessary) and Non-specific Binding:
 - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer (e.g., TBS with 0.05% Tween-20).
 - Incubate with blocking buffer for 30-60 minutes at room temperature.[8]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in antibody diluent.
 - Incubate the sections with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody and Enzyme Conjugate Incubation:
 - Rinse slides with wash buffer.
 - Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Rinse with wash buffer.

- Incubate with Strep-AP conjugate for 30 minutes at room temperature.
- Chromogen Development:
 - Prepare the Fast Red substrate solution immediately before use according to the manufacturer's instructions.
 - Incubate the sections with the Fast Red solution for 10-20 minutes at room temperature, or until the desired stain intensity is reached.[\[2\]](#)
 - Rinse thoroughly with deionized water.
- Counterstaining:
 - Incubate sections with Nuclear Fast Red solution for 1-5 minutes.[\[4\]](#)[\[6\]](#)
 - Rinse with deionized water.
- Dehydration and Mounting:
 - Since the Fast Red precipitate is soluble in alcohol, it is recommended to use an aqueous mounting medium.[\[1\]](#) If a permanent mounting medium is required, a specialized protocol with a non-alcoholic clearing agent should be used.
 - Coverslip the slides using an aqueous mounting medium.

Protocol 2: In Situ Hybridization with Fast Red Detection

This protocol provides a general workflow for the detection of nucleic acid sequences in tissue sections using a labeled probe and Fast Red chromogen.

Materials:

- Tissue sections on slides
- Hybridization buffer
- Labeled nucleic acid probe (e.g., DIG-labeled)

- Wash buffers (e.g., SSC)
- Blocking solution
- Anti-label antibody conjugated to alkaline phosphatase (e.g., Anti-DIG-AP)
- Fast Red substrate solution
- Nuclear Fast Red counterstain
- Aqueous mounting medium

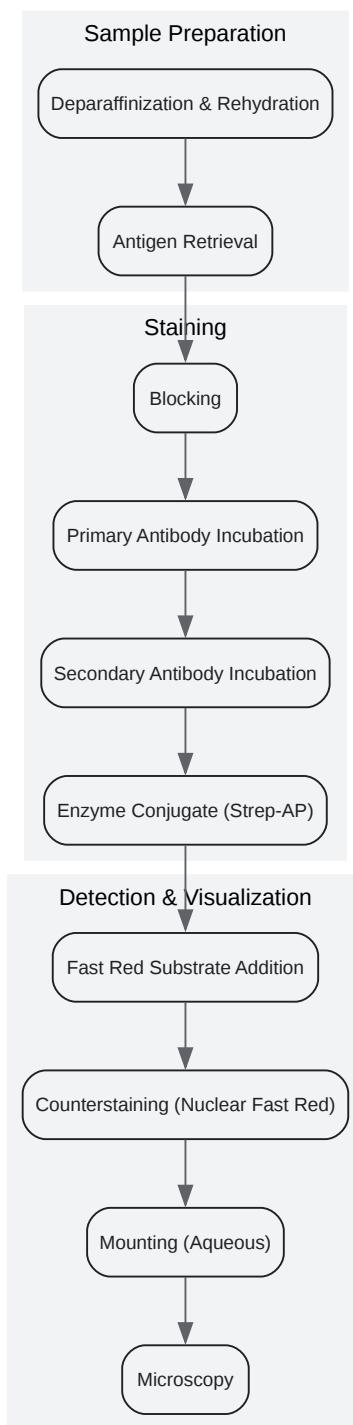
Procedure:

- Pre-hybridization:
 - Perform tissue pre-treatment as required (e.g., permeabilization with proteinase K).
 - Incubate sections with hybridization buffer for at least 1 hour at the hybridization temperature.
- Hybridization:
 - Apply the labeled probe diluted in hybridization buffer to the sections.
 - Incubate overnight in a humidified chamber at the appropriate hybridization temperature.
- Post-hybridization Washes:
 - Perform stringent washes with SSC buffer at elevated temperatures to remove non-specifically bound probe.
- Immunological Detection:
 - Block non-specific binding with a suitable blocking solution for 1 hour.
 - Incubate with an anti-label-AP antibody conjugate (e.g., anti-DIG-AP) overnight at 4°C.[\[4\]](#)
 - Wash extensively with a suitable buffer (e.g., MABT).

- Chromogen Development:
 - Equilibrate the sections in the detection buffer.
 - Prepare the Fast Red substrate solution and apply to the sections.
 - Incubate at room temperature or 37°C, monitoring the color development (can range from 30 minutes to several hours).[4][5]
 - Stop the reaction by rinsing with deionized water.
- Counterstaining and Mounting:
 - Counterstain with Nuclear Fast Red for 1-5 minutes.
 - Rinse with deionized water.
 - Mount with an aqueous mounting medium.

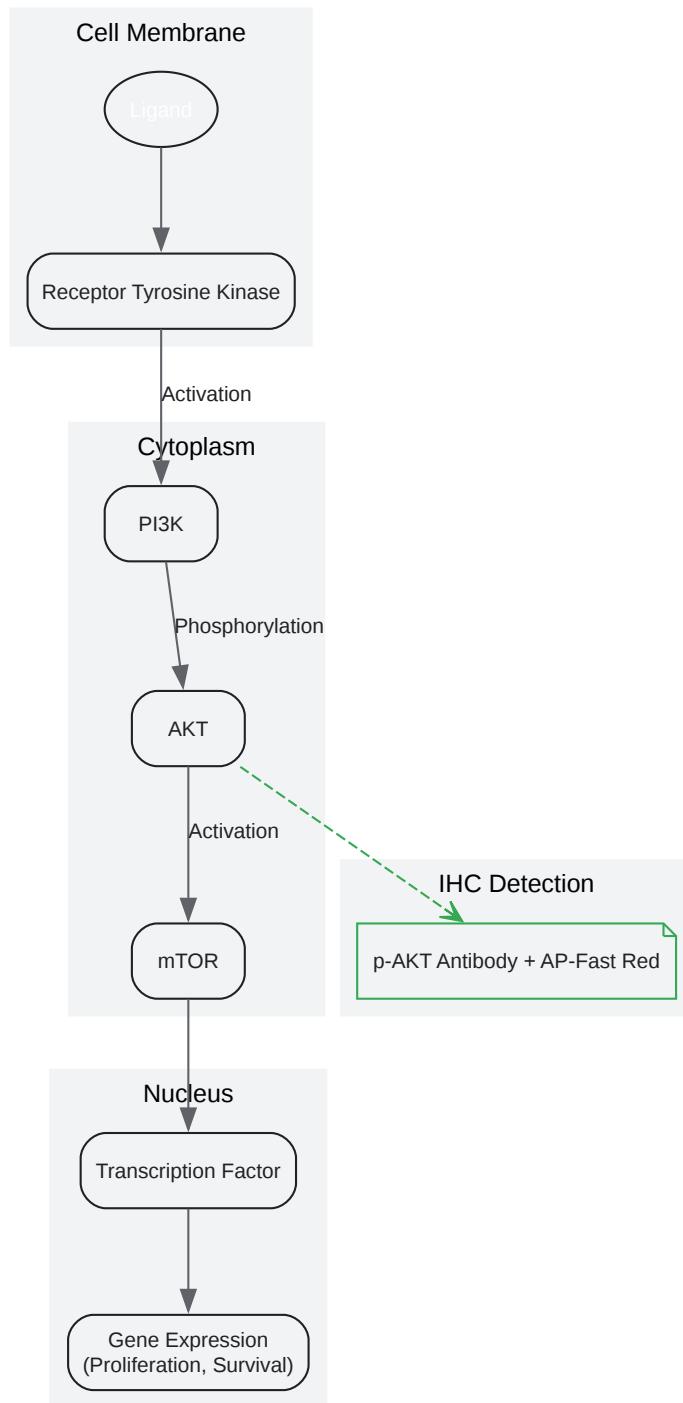
Visualizations

General Immunohistochemistry (IHC) Workflow with Fast Red Detection

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Caption: Workflow for Immunohistochemical Staining.

Signal Transduction Pathway Visualization using IHC

[Click to download full resolution via product page](#)**Caption: PI3K/AKT/mTOR Pathway Detection by IHC.**

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Staining	Primary antibody concentration too low.	Increase primary antibody concentration or incubation time.
Inadequate antigen retrieval.	Optimize antigen retrieval method (time, temperature, pH).	
Inactive enzyme or substrate.	Use fresh reagents and store them properly.	
Tissue sections dried out during staining.	Keep slides in a humidified chamber during incubations. [9]	
High Background Staining	Primary antibody concentration too high.	Decrease primary antibody concentration.
Inadequate blocking.	Increase blocking time or use a different blocking agent. [10]	
Non-specific binding of secondary antibody.	Ensure the secondary antibody is appropriate for the primary antibody's host species.	
Endogenous alkaline phosphatase activity.	Add levamisole to the Fast Red substrate solution.	
Precipitate Formation	Poor rinsing after counterstaining.	Ensure thorough rinsing with deionized water after Nuclear Fast Red.
Contaminated reagents.	Filter staining solutions before use.	

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